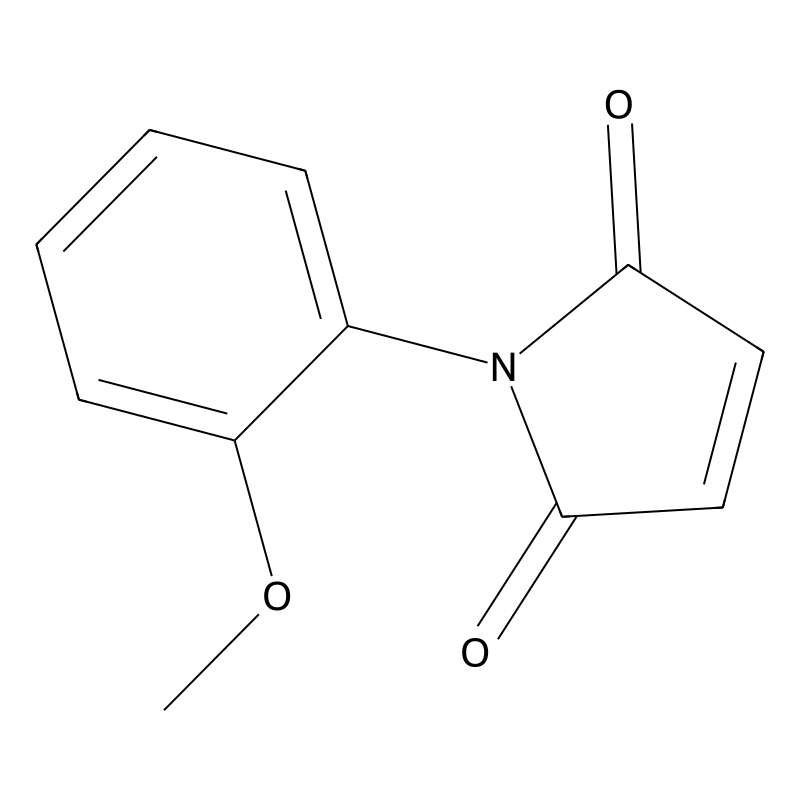

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione (CAS: 17392-68-6), commonly known as N-(2-methoxyphenyl)maleimide, is a sterically hindered, electron-rich N-arylmaleimide utilized primarily as a specialty comonomer and modifying agent. In industrial procurement, it is prioritized for its ability to dramatically elevate the glass transition temperature (Tg) and thermal stability of methacrylic and styrenic resins without compromising optical transparency. The presence of the ortho-methoxy group forces an orthogonal conformation between the phenyl and maleimide rings, disrupting crystal packing to enhance solubility in organic solvents while providing unique steric bulk that restricts polymer backbone rotation. This makes it a critical precursor for high-frequency dielectric resins, advanced photoresists, and low-birefringence optical polymers where standard N-phenylmaleimide (NPM) fails to meet processability or thermal requirements [1].

Research Fit

Substituting 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione with the unsubstituted baseline N-phenylmaleimide (NPM) or the para-isomer (N-(4-methoxyphenyl)maleimide) fundamentally alters polymer microstructure and formulation stability. The ortho-methoxy group sterically prevents the phenyl ring from achieving coplanarity with the maleimide core. If a buyer substitutes NPM, the resulting polymer chains experience less rotational restriction, leading to a lower overall glass transition temperature (Tg) and different rheological behavior during melt processing. Furthermore, flat NPM derivatives exhibit stronger intermolecular π-π stacking, which significantly reduces solubility in the non-polar solvents (e.g., toluene, xylene) required for preparing high-frequency copper-clad laminate varnishes. Using the para-isomer similarly fails, as it lacks the specific steric hindrance required to minimize optical birefringence in thick injection-molded lenses [1].

Substitution Risk

Polymer Backbone Rigidity and Glass Transition (Tg) Enhancement

When utilized as a comonomer in methacrylic systems, 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione significantly restricts polymer backbone rotation due to the steric bulk of the ortho-methoxy group. This orthogonal conformation yields copolymers with glass transition temperatures reliably tunable between 130 °C and 160 °C, providing a massive thermal stability upgrade over standard PMMA. Compared to unsubstituted NPM, the ortho-substitution provides superior rigidity without compromising optical clarity [1].

| Evidence Dimension | Copolymer Glass Transition Temperature (Tg) |

| Target Compound Data | 130 °C to 160 °C (when copolymerized with methacrylates) |

| Comparator Or Baseline | Standard PMMA homopolymer (~105 °C) and NPM-copolymers (lower rotational restriction) |

| Quantified Difference | Provides a 25–55 °C absolute increase in thermal deformation threshold compared to baseline methacrylates. |

| Conditions | Free-radical copolymerization with methyl methacrylate (MMA), measured via DSC (JIS-K7121 standard). |

Allows optical components and automotive display covers to survive high-temperature operating environments without warping.

Formulation Solubility for High-Frequency Dielectrics

In the procurement of raw materials for high-frequency (10 GHz+) printed circuit boards, resin varnish stability is critical. The ortho-methoxy group disrupts the planar π-π stacking inherent to standard bismaleimides and unsubstituted NPM, dramatically increasing solubility in aromatic solvents like toluene and xylene. This prevents premature phase separation when blended at high loadings (>10 wt%) with non-polar thermoplastic elastomers (e.g., SEBS or polybutadiene) [1].

| Evidence Dimension | Resin Varnish Solubility and Phase Stability |

| Target Compound Data | Maintains homogeneous solution stability at >10-25 wt% loading in aromatic solvents. |

| Comparator Or Baseline | Unsubstituted N-phenylmaleimide (NPM) (prone to crystallization and phase separation in non-polar matrices). |

| Quantified Difference | Eliminates phase-separation defects during the coating of copper-clad laminate (CCL) prepregs. |

| Conditions | Solution blending with styrene-butadiene-styrene (SEBS) or polybutadiene for 10 GHz+ dielectric varnishes. |

Ensures defect-free coating and homogeneous curing during the manufacture of low-dielectric-loss printed circuit boards.

Optical Birefringence Control in Thick Moldings

For optical polymers, residual birefringence causes unacceptable image distortion. The orthogonal arrangement of the phenyl and maleimide rings in 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione precisely offsets the negative birefringence typical of methacrylic backbones. Unlike aliphatic maleimides or para-substituted analogs, this specific ortho-steric hindrance allows manufacturers to achieve near-zero overall birefringence even in thick injection-molded parts with long optical path lengths [1].

| Evidence Dimension | Polymer Photoelastic Coefficient / Birefringence |

| Target Compound Data | Achieves near-zero overall birefringence in thick methacrylic moldings. |

| Comparator Or Baseline | N-(4-methoxyphenyl)maleimide (para-isomer) or aliphatic maleimides (leave residual optical distortion). |

| Quantified Difference | Provides a highly controlled positive birefringence contribution that perfectly neutralizes the negative birefringence of the PMMA matrix. |

| Conditions | Injection molding of thick optical lenses or light guide plates. |

Critical for procuring raw materials for high-fidelity optical lenses, VR/AR waveguides, and advanced display panels.

High-Tg Optical Polymers for Automotive Displays

Directly leveraging the Tg enhancement and birefringence control demonstrated in Section 3, this compound is an ideal comonomer for manufacturing heat-resistant, transparent methacrylic plastics used in automotive head-up displays (HUDs) and thick optical lenses [1].

High-Frequency (10 GHz+) Printed Circuit Board Prepregs

Capitalizing on its superior solubility and phase stability in non-polar solvent blends (Section 3), it is utilized in bismaleimide/diene elastomer resin varnishes for 5G/6G copper-clad laminates (CCLs), ensuring homogeneous dielectric properties[2].

Sterically Hindered Dienophile in Organic Synthesis

Beyond polymers, the unique orthogonal conformation and electron-rich nature of the ortho-methoxy group make it a highly selective dienophile in Diels-Alder cycloadditions, useful for synthesizing complex pharmaceutical intermediates where standard NPM yields poor stereoselectivity [1].

Application Fit

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Explore Compound Types